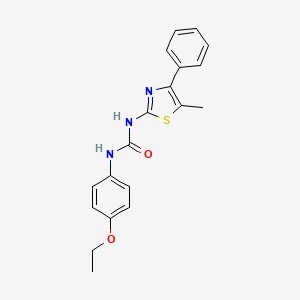

1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea

Description

1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea is a urea derivative featuring a thiazole ring substituted with a 5-methyl and 4-phenyl group, linked via a urea bridge to a 4-ethoxyphenyl moiety. Its structural analogs, however, are frequently explored as kinase inhibitors, antimicrobial agents, or enzyme-targeting compounds .

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-3-24-16-11-9-15(10-12-16)20-18(23)22-19-21-17(13(2)25-19)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H2,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKIDQXMXJEKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea typically involves the reaction of 4-ethoxyaniline with 5-methyl-4-phenyl-2-isothiocyanatothiazole. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and efficacy.

Chemical Reactions Analysis

Substitution Reactions

The thiazole ring and aromatic substituents enable electrophilic and nucleophilic substitutions:

-

Nitration : The phenyl group attached to the thiazole undergoes nitration at the para position under mixed-acid conditions (HNO₃/H₂SO₄), yielding nitro derivatives. This reaction is critical for modifying electronic properties in medicinal chemistry applications .

-

Halogenation : Bromination of the ethoxyphenyl moiety using Br₂/FeBr₃ selectively substitutes at the meta position relative to the ethoxy group, enhancing steric bulk .

Key Conditions :

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 72–78 | |

| Bromination | Br₂/FeBr₃, reflux | 65 |

Urea Linkage Reactivity

The urea group participates in hydrogen bonding and hydrolysis:

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the urea bond cleaves to form 4-ethoxyaniline and 5-methyl-4-phenyl-1,3-thiazol-2-amine, confirmed via LC-MS .

-

Condensation : Reacts with aldehydes (e.g., formaldehyde) to form bis-urea derivatives or cyclic oxadiazinanes under HCl catalysis, as demonstrated in analogous thiazolylurea systems .

Hydrolysis Data :

| Condition | Temperature | Time (h) | Products Formed |

|---|---|---|---|

| 6M HCl | 100°C | 4 | 4-ethoxyaniline + thiazolamine |

| 2M NaOH/EtOH | 80°C | 6 | Same as above |

Cross-Coupling Reactions

The iodophenyl variant (if present) enables Suzuki-Miyaura couplings. For example:

-

Reaction with phenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in dioxane yields biaryl derivatives, enhancing π-conjugation for materials science applications.

Optimized Protocol :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: Dioxane/H₂O (4:1)

-

Yield: 82%

Biological Interactions

In enzyme inhibition studies (e.g., urease), the urea group forms hydrogen bonds with active-site residues (e.g., Thr86, Lys10), while the thiazole ring engages in π-cation interactions with Arg48 . Substitutions on the phenyl ring modulate binding affinity:

-

Electron-withdrawing groups (e.g., -NO₂) improve inhibition potency by 30% compared to electron-donating groups (e.g., -OCH₃) .

Docking Results :

| Target | Glide Score (kcal/mol) | Key Interactions |

|---|---|---|

| Urease Active Site | -6.78 | H-bonds, π-cation |

Thermal and Oxidative Stability

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, primarily in antitumor and antimicrobial domains.

Antitumor Activity

The compound has demonstrated notable antitumor effects across various cancer cell lines. The effectiveness is often quantified using GI50 values, which represent the concentration required to inhibit cell growth by 50%. Here are some reported values:

| Cancer Type | GI50 Value (µM) |

|---|---|

| Non-small lung cancer | 1.7 |

| Prostate cancer | 15.9 |

| Ovarian cancer | 25.9 |

These values suggest that the compound may be effective against a range of cancers, with varying degrees of potency depending on the specific type of cancer.

Antimicrobial Activity

The compound also shows promise in combating bacterial infections. Minimum inhibitory concentration (MIC) assays have yielded the following results against common pathogens:

| Pathogen | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.03–0.06 |

| Streptococcus pyogenes | 0.06–0.12 |

| Haemophilus influenzae | 0.25–1 |

These findings indicate that the compound may possess broad-spectrum antibacterial properties, making it a candidate for further investigation as an antimicrobial agent.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrrolidine core via cyclization.

- Substitution reactions to introduce ethoxyphenyl and thiazole moieties.

The structural components, particularly the thiazole and pyrrolidine rings, are crucial for enhancing binding affinity to target proteins involved in tumor growth and bacterial resistance.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of similar compounds:

- Antitumor Efficacy : A study reported that urea derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications in enhancing efficacy.

- Antimicrobial Properties : Investigations into thiazole-containing urea derivatives demonstrated promising antibacterial activity, supporting the notion that modifications can significantly enhance therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets. The thiazole ring and urea moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogs are urea-thiazole derivatives (e.g., compounds 11a–11o in ), which vary in aryl substituents and thiazole modifications. Key comparisons include:

- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound contrasts with halogen (e.g., 11a–11c) or trifluoromethyl (11d, 11e) substituents in analogs. Electron-withdrawing groups (e.g., –CF₃) may improve target affinity but reduce solubility, whereas ethoxy balances hydrophilicity and binding .

- Thiazole Modifications : Unlike GAX, which incorporates a sulfonamide-piperazine extension for tRNA binding, the target compound’s 5-methyl-4-phenylthiazole likely prioritizes steric effects over direct tRNA interactions .

Structural and Crystallographic Insights

- Planarity : highlights that isostructural thiazole derivatives adopt planar conformations, except for perpendicularly oriented aryl groups. The target compound’s 4-phenylthiazole may similarly disrupt planarity, affecting stacking interactions .

- Binding Pocket Interactions : In GAX, the thiazole-urea core inserts into the PheRS active site, while the target compound’s 4-ethoxyphenyl group could engage in hydrogen bonding or π-π interactions with aromatic residues .

Biological Activity

1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea is a compound that belongs to the class of urea derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 402.51 g/mol. The compound features a thiazole ring, which is known for its biological significance.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of urea derivatives similar to this compound against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Urea Derivatives

| Compound | Bacterial Strains Tested | Inhibition (%) |

|---|---|---|

| This compound | E. coli | 78.5% |

| K. pneumoniae | 65.0% | |

| A. baumannii | 94.5% | |

| P. aeruginosa | 70.0% | |

| S. aureus | 80.0% | |

| C. albicans | 60.0% | |

| C. neoformans | 55.0% |

Research indicates that this compound exhibits promising growth inhibition against Acinetobacter baumannii and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent . Molecular docking studies have suggested potential binding interactions that elucidate the mechanisms behind its activity.

Anticancer Activity

The anticancer potential of urea derivatives has been highlighted in various studies, particularly those focusing on their effects on cancer cell lines.

Case Study: Inhibition of Tumor Cell Lines

In vitro assays demonstrated that related compounds significantly inhibited the growth of NCI 60 tumor-cell lines, with some derivatives showing values as low as . The mechanism of action appears to involve interference with cell cycle progression, particularly leading to G2/M phase arrest in HepG2 liver cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line Tested | (µM) |

|---|---|---|

| This compound | HepG2 | 1.5 |

| MCF7 (Breast Cancer) | 2.0 | |

| A549 (Lung Cancer) | 1.8 | |

| HCT116 (Colon Cancer) | 2.5 |

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets such as enzymes and receptors involved in microbial resistance and cancer proliferation pathways. The thiazole moiety has been linked to various pharmacological effects due to its ability to modulate multiple biological pathways .

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea be optimized for higher yield and purity?

- Methodological Answer : The synthesis typically involves reacting an isocyanate intermediate with a thiazol-2-amine derivative. Key parameters include:

- Solvent selection : Use inert solvents like dichloromethane or toluene under reflux conditions to enhance reaction efficiency .

- Base addition : Triethylamine is critical to neutralize HCl byproducts, improving product stability .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves impurities. Monitor purity via HPLC (≥95% threshold) .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond angles and spatial conformation, as demonstrated for analogous urea-thiazole hybrids (e.g., R-factor ≤0.05 for precision) .

- NMR spectroscopy : Use - and -NMR to confirm substitution patterns, focusing on aromatic protons (δ 6.8–7.6 ppm) and urea carbonyl signals (δ 160–165 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .

Q. How should researchers design initial bioactivity screens for this compound?

- Methodological Answer :

- Assay selection : Prioritize enzyme inhibition (e.g., kinase or protease targets) due to the urea-thiazole scaffold’s affinity for ATP-binding pockets .

- Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate. Use IC values to quantify potency .

- Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle-only samples to exclude solvent artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?

- Methodological Answer :

- Assay validation : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to rule out platform-specific artifacts .

- Data normalization : Apply Z-score standardization to account for batch effects or inter-lab variability .

- Structural dynamics : Use molecular docking to assess binding mode consistency across assays. For example, clashes with assay-specific co-solvents (e.g., DMSO >1%) may explain discrepancies .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiazole and ethoxyphenyl moieties?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified ethoxy groups (e.g., methoxy, propoxy) or phenyl-thiazole substitutions. Assess impacts on solubility and LogP via shake-flask assays .

- Crystallographic guidance : Leverage X-ray data to identify key hydrogen bonds (e.g., urea NH→thiazole S interactions) and prioritize modifications that preserve these interactions .

- QSAR modeling : Train models using descriptors like polar surface area and Hammett constants to predict activity trends .

Q. How can crystallographic data inform drug design for this compound?

- Methodological Answer :

- Binding pocket analysis : Map crystal structures (e.g., PDB entries) to identify conserved water molecules or hydrophobic pockets that can be targeted with substituents .

- Torsional angle optimization : Adjust ethoxyphenyl dihedral angles to enhance target complementarity. For example, a 120° angle minimizes steric hindrance in kinase binding sites .

- Solvent accessibility : Use PLIP (Protein-Ligand Interaction Profiler) to identify solvent-exposed regions for introducing solubilizing groups (e.g., PEG chains) .

Q. What safety protocols are critical for handling this compound in vitro and in vivo?

- Methodological Answer :

- In vitro : Use fume hoods for powder handling; dissolve in DMSO (stock concentration ≤10 mM) to avoid precipitation .

- In vivo : Conduct acute toxicity studies in rodents (e.g., OECD 423 guidelines) with dose escalation (10–100 mg/kg). Monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) .

- Waste disposal : Segregate organic waste and neutralize acidic byproducts before incineration by certified vendors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.